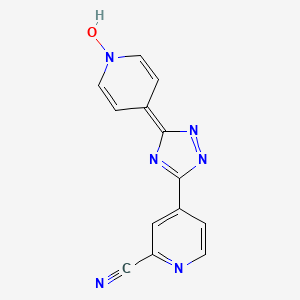

Topiroxostat Impurity 9

Descripción general

Descripción

Topiroxostat Impurity 9 is a chemical compound associated with the drug Topiroxostat, which is a selective xanthine oxidase inhibitor used in the treatment of hyperuricemia and gout . Impurities in pharmaceutical compounds are critical to identify and study as they can affect the safety, efficacy, and stability of the drug.

Mecanismo De Acción

Target of Action

Topiroxostat Impurity 9, like Topiroxostat, primarily targets Xanthine Oxidase (XO) or Xanthine Oxidoreductase (XOR) . XOR is an enzyme that regulates purine metabolism . The inhibition of this enzyme results in a significant reduction of serum urate levels .

Mode of Action

This compound acts by competitively inhibiting XOR in a selective and time-dependent manner . This inhibition serves to reduce the concentration of insoluble urates and uric acid in tissues, plasma, and urine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine metabolic pathway . XOR, the enzyme inhibited by this compound, plays a crucial role in this pathway. It catalyzes the oxidation of hypoxanthine to xanthine and further catalyzes the oxidation of xanthine to uric acid . By inhibiting XOR, this compound reduces the production of uric acid in the body .

Pharmacokinetics

Topiroxostat and its metabolites are shown to be unaffected by renal complications, thus may be effective in patients with chronic kidney diseases . The clearance of Topiroxostat and its metabolites by a dialyzer were also reported .

Result of Action

The primary molecular effect of this compound is the reduction of serum uric acid concentrations . This leads to a decrease in the concentration of insoluble urates and uric acid in tissues, plasma, and urine . Clinically, this results in the management of hyperuricemia and gout .

Action Environment

The action of this compound can be influenced by environmental factors such as liver function. For instance, in patients with liver dysfunction, Topiroxostat improved arterial stiffness parameters, which might be related to its inhibitory effect on plasma XOR .

Métodos De Preparación

The preparation of Topiroxostat Impurity 9 involves several synthetic routes and reaction conditions. One method includes dissolving a crude product of a compound in an alcohol solvent, raising the temperature to a reflux temperature, and then slowly adding water to precipitate a solid. This is followed by cooling, crystallization, filtration, and drying to obtain a high-purity compound . Another method involves reacting Topiroxostat with 2-cyanoisoniazide in the presence of an alkali .

Análisis De Reacciones Químicas

Topiroxostat Impurity 9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include concentrated hydrochloric acid and toluene. The major products formed from these reactions are typically derivatives of the original compound, such as N-oxide and glucuronide conjugates .

Aplicaciones Científicas De Investigación

Topiroxostat Impurity 9 has several scientific research applications. It is used in the study of xanthine oxidase inhibitors and their effects on uric acid levels in the body. This compound is also valuable in pharmacokinetic studies to understand the metabolism and excretion of Topiroxostat and its impurities . Additionally, it is used in the development of new therapeutic agents for the treatment of hyperuricemia and gout .

Comparación Con Compuestos Similares

Topiroxostat Impurity 9 can be compared with other xanthine oxidase inhibitors such as Allopurinol and Febuxostat. While Allopurinol and Febuxostat are also used to treat hyperuricemia, they are associated with side effects and limitations in patients with renal complications. Topiroxostat and its impurities, including Impurity 9, are shown to be unaffected by renal complications, making them potentially more effective in patients with chronic kidney diseases . Similar compounds include 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinic Acid and 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide .

Propiedades

IUPAC Name |

4-[5-(1-hydroxypyridin-4-ylidene)-1,2,4-triazol-3-yl]pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N6O/c14-8-11-7-10(1-4-15-11)13-16-12(17-18-13)9-2-5-19(20)6-3-9/h1-7,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWHXHCLXFPDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NC(=C3C=CN(C=C3)O)N=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

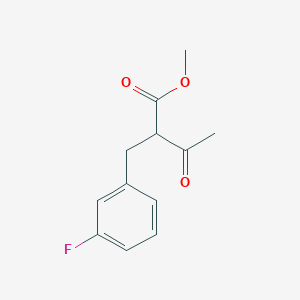

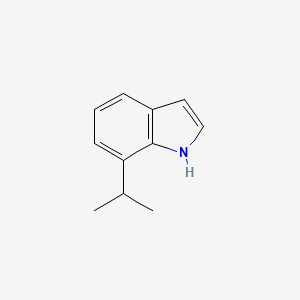

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-methoxyphenyl)carbamoyl]formic acid](/img/structure/B3145595.png)

![1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B3145668.png)